Amabiline (CAS 17958-43-9) is a 1,2-unsaturated monoester pyrrolizidine alkaloid (PA) formed by the esterification of supinidine with viridifloric acid. It is a primary secondary metabolite and definitive botanical marker for Borago officinalis (borage) and Cynoglossum species [1]. Like other 1,2-unsaturated PAs, Amabiline is hepatotoxic; it undergoes metabolic activation in the liver to form reactive pyrrolic species that generate DNA adducts [2]. In industrial and laboratory procurement, Amabiline is primarily sourced as a high-purity analytical reference standard. It is critical for high-resolution mass spectrometry (LC-MS/MS) workflows designed to enforce strict food safety regulations, trace botanical adulteration in herbal products, and establish structure-activity baselines in toxicological screening [3].
Substituting Amabiline with closely related monoesters (like lycopsamine or intermedine) or macrocyclic diesters (like senecionine) fundamentally compromises both analytical accuracy and toxicological modeling. In quality control, PA profiling is highly species-specific; while lycopsamine indicates Symphytum (comfrey) contamination and senecionine indicates Senecio (ragwort), Amabiline is the exact marker required to trace adulteration back to borage or Cynoglossum [1]. Using a surrogate standard prevents labs from identifying the precise botanical source of a failed batch. Furthermore, in toxicological assays, substituting a monoester like Amabiline with a macrocyclic diester drastically skews the dose-response curve. Macrocyclic diesters exhibit significantly higher rates of reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) adduct formation [2]. Therefore, Amabiline must be procured specifically to provide an accurate, lower-toxicity monoester baseline for evaluating 1,2-unsaturated PA exposure[3].
In high-resolution accurate-mass (HRAM) LC-MS/MS profiling of contaminated food and herbal products, Amabiline provides definitive botanical tracing to Borago and Cynoglossum species. While closely related monoesters like lycopsamine are primary markers for Symphytum (comfrey), and macrocyclic diesters like senecionine trace back to Senecio (ragwort), Amabiline's unique retention time and precursor parent ion allow for unambiguous differentiation [1]. Utilizing >98% pure Amabiline as a reference standard achieves limits of detection (LOD) in the sub-ng/mL range, preventing misidentification of the botanical adulterant in complex matrices like honey or pollen [2].
| Evidence Dimension | Botanical marker specificity and LOD |
| Target Compound Data | Amabiline standard (sub-ng/mL LOD for Borago/Cynoglossum tracing) |
| Comparator Or Baseline | Lycopsamine / Senecionine (markers for Symphytum / Senecio) |
| Quantified Difference | Unambiguous mass-spectral differentiation of botanical origin at parts-per-billion (ppb) thresholds. |
| Conditions | HRAM LC-MS/MS analysis of honey, herbal teas, and pollen |
Procurement of pure Amabiline is mandatory for analytical labs to legally identify the exact weed species contaminating agricultural harvests.
Amabiline, as a 1,2-unsaturated monoester, is critical for establishing baseline structure-activity relationships (SAR) in pyrrolizidine alkaloid hepatotoxicity. In comparative microsomal activation assays, monoesters like Amabiline undergo oxidative N-demethylation to form reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) metabolites at a lower relative rate than macrocyclic diesters [1]. For example, macrocyclic diesters like retrorsine or riddelliine exhibit significantly higher DHP-DNA adduct formation and lower LD50 values compared to monoesters[2]. Using Amabiline provides toxicologists with a structurally defined, lower-toxicity baseline to accurately map the metabolic activation kinetics dependent on the esterification state.
| Evidence Dimension | Relative DHP-DNA adduct formation and toxicity |
| Target Compound Data | Amabiline (Monoester baseline toxicity) |
| Comparator Or Baseline | Retrorsine / Riddelliine (Macrocyclic diesters) |
| Quantified Difference | Monoesters demonstrate lower relative hepatotoxicity and adduct generation rates than macrocyclic diesters, defining the lower bound of 1,2-unsaturated PA risk. |
| Conditions | In vitro liver microsomal assays and in vivo toxicity models |
Essential for toxicological screening where a verified monoester is needed to benchmark the severity of reactive pyrrolic metabolite formation against highly toxic macrocyclic diesters.
European regulatory bodies (e.g., BfR, EFSA) enforce strict limits on total 1,2-unsaturated PA intake, often capped at 1.0 µg/day or <0.007 µg/kg bw/day [1]. Generic colorimetric assays or non-specific titrations cannot distinguish between toxic 1,2-unsaturated PAs and non-toxic saturated analogs, nor can they reach the required parts-per-billion (ppb) sensitivity. Procurement of high-purity Amabiline analytical standards enables targeted LC-MS/MS quantification, ensuring that borage seed oil and bee pollen extracts meet these stringent ppb regulatory thresholds[2]. Without the exact Amabiline standard, labs risk false negatives or inaccurate total PA summation, leading to product recalls.
| Evidence Dimension | Limit of quantification and regulatory compliance |
| Target Compound Data | >98% pure Amabiline standard (enables sub-ppb LC-MS/MS quantification) |
| Comparator Or Baseline | Generic total alkaloid assays (colorimetric/titration) |
| Quantified Difference | Targeted LC-MS/MS with Amabiline achieves ppb-level accuracy required for the 1.0 µg/day regulatory limit, which generic assays fail to detect. |
| Conditions | Commercial processing and quality control of borage oil, honey, and pollen |
Buyers in food safety and pharmaceutical QC must procure this exact standard to certify products against strict European PA contamination limits.
Used as a primary LC-MS/MS reference standard to detect and quantify weed contamination (Borago or Cynoglossum species) in commercial honey, bee pollen, and herbal tea harvests, directly supporting the sub-ng/mL detection limits required by EFSA and BfR regulations [1].
Serves as a monoester baseline compound in liver microsomal assays to study the kinetics of DHP-DNA adduct formation, allowing researchers to evaluate the structure-activity relationship of pyrrolizidine alkaloid hepatotoxicity against more toxic macrocyclic diesters [2].
Essential for the cosmetic and nutraceutical industries to certify that γ-linolenic acid (GLA)-rich borage seed oil products are processed correctly and fall below the strict regulatory thresholds for toxic PA content [3].